molecular formula C13H9N3S B12294677 2-(Pyridin-3-yl)quinazoline-4-thiol

2-(Pyridin-3-yl)quinazoline-4-thiol

Cat. No.: B12294677
M. Wt: 239.30 g/mol
InChI Key: OGMJCPDMJHIVCH-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)quinazoline-4-thiol is a heterocyclic compound that features a quinazoline core substituted with a pyridine ring and a thiol group. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)quinazoline-4-thiol typically involves the annulation of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl)ureas. This process includes the formation of N-aryl-N’-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles . The reaction does not require the use of metal catalysts and proceeds with moderate to good yields (up to 89%) . The method can be easily scaled to gram quantities, making it suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)quinazoline-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The pyridine and quinazoline rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives of the quinazoline and pyridine rings.

Scientific Research Applications

2-(Pyridin-3-yl)quinazoline-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)quinazoline-4-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it may inhibit kinases or other enzymes involved in disease progression . The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-3-yl)quinazoline-4-thiol is unique due to its specific combination of a quinazoline core, a pyridine ring, and a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9N3S

Molecular Weight

239.30 g/mol

IUPAC Name

2-pyridin-3-yl-1H-quinazoline-4-thione

InChI

InChI=1S/C13H9N3S/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17)

InChI Key

OGMJCPDMJHIVCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CN=CC=C3

Origin of Product

United States

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